molecular formula C20H12ClF3N2O4 B5040883 N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide

N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B5040883
M. Wt: 436.8 g/mol
InChI Key: HGWRTOKWNPZOPV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a nitrophenoxy group, and a trifluoromethyl group attached to a benzamide core. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with 4-nitro-2-(trifluoromethyl)phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-nitrobenzamide
  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-nitrophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide stands out due to the presence of both nitro and trifluoromethyl groups, which impart unique electronic and steric properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2O4/c21-13-4-6-14(7-5-13)25-19(27)12-2-1-3-16(10-12)30-18-9-8-15(26(28)29)11-17(18)20(22,23)24/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRTOKWNPZOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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